(2-Bromo-2-nitroethyl)benzene
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Overview
Description
(2-Bromo-2-nitroethyl)benzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitro group are attached to an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-nitroethyl)benzene typically involves a multi-step process:
Nitration: Benzene undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom.
Alkylation: The final step involves the alkylation of the bromonitrobenzene with an ethylating agent under suitable conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-2-nitroethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under appropriate conditions
Common Reagents and Conditions:
Reduction: H2/Pd-C, Zn/HCl
Substitution: NaOH, KOH, ROH
Major Products:
Reduction: (2-Amino-2-ethyl)benzene
Substitution: (2-Hydroxy-2-nitroethyl)benzene, (2-Alkoxy-2-nitroethyl)benzene
Scientific Research Applications
(2-Bromo-2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving nitro and bromo groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-2-nitroethyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
- (2-Chloro-2-nitroethyl)benzene
- (2-Fluoro-2-nitroethyl)benzene
- (2-Iodo-2-nitroethyl)benzene
Comparison:
- Reactivity: The presence of different halogens (Cl, F, I) affects the reactivity of the compound. For example, fluorine is more electronegative than bromine, making (2-Fluoro-2-nitroethyl)benzene less reactive in nucleophilic substitution reactions.
- Applications: Each compound may have unique applications based on its reactivity and stability. For instance, (2-Iodo-2-nitroethyl)benzene may be more suitable for certain types of organic synthesis due to the larger atomic size of iodine .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(2-bromo-2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8BrNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
GDPOKWSWUKGVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC([N+](=O)[O-])Br |
Origin of Product |
United States |
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